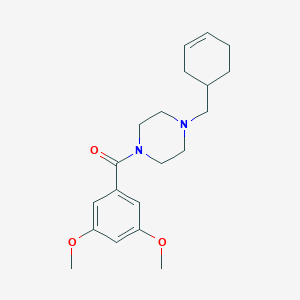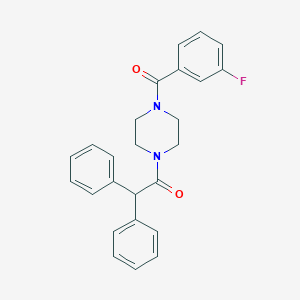![molecular formula C25H24N2O3 B247882 Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247882.png)
Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone, also known as BMS-378806, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities.
Wirkmechanismus
Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone acts as an inhibitor of beta-secretase, which is responsible for the cleavage of amyloid precursor protein (APP) to produce beta-amyloid peptides. By inhibiting this enzyme, this compound can reduce the production of beta-amyloid peptides and potentially slow the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent for Alzheimer's disease, this compound has also been shown to exhibit a range of other biological activities. It has been shown to inhibit the growth of cancer cells, as well as the replication of several viruses including HIV-1 and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is its specificity for beta-secretase, which makes it a useful tool for studying the role of this enzyme in Alzheimer's disease and other neurological disorders. However, its potential as a therapeutic agent is limited by its poor solubility and bioavailability, which may make it difficult to deliver to the brain.
Zukünftige Richtungen
There are several potential future directions for research on Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone. One possibility is to develop more potent and selective inhibitors of beta-secretase that can be delivered to the brain more effectively. Another direction is to investigate the potential of this compound as a therapeutic agent for other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a tool for studying beta-secretase and other biological processes.
Synthesemethoden
The synthesis of Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone involves several steps, including the reaction of 4-bromobiphenyl with 2-methoxybenzoyl chloride to form 4-(2-methoxybenzoyl)biphenyl. This intermediate is then reacted with piperazine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Biphenyl-4-yl{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}methanone has been studied extensively for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer's disease. It has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of beta-amyloid peptides that are known to accumulate in the brains of Alzheimer's patients.
Eigenschaften
Molekularformel |
C25H24N2O3 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[4-(2-methoxybenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C25H24N2O3/c1-30-23-10-6-5-9-22(23)25(29)27-17-15-26(16-18-27)24(28)21-13-11-20(12-14-21)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3 |
InChI-Schlüssel |
MWXHHQHAEBKTIR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cycloheptyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247800.png)
![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone](/img/structure/B247802.png)

![1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247805.png)
![1-[(4-Bromophenoxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247807.png)
![1-[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247809.png)
![1-(3-Methylbenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247810.png)
![1-(3-Fluorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247811.png)
![2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247812.png)
![2-(4-Chloro-phenoxy)-1-[4-(2,3-dimethoxy-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247816.png)
![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B247817.png)

![2-m-Tolyloxy-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B247820.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine](/img/structure/B247821.png)